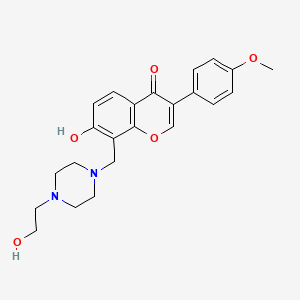

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one

Description

7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative characterized by three key structural features:

- 3-(4-Methoxyphenyl) substituent: Provides lipophilicity and may modulate receptor binding.

Chromen-4-one derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties. This compound’s design leverages structural modifications to optimize interactions with target proteins or enzymes.

Properties

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-29-17-4-2-16(3-5-17)20-15-30-23-18(22(20)28)6-7-21(27)19(23)14-25-10-8-24(9-11-25)12-13-26/h2-7,15,26-27H,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCWGOLNEYQEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 7-hydroxy-4H-chromen-4-one.

Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base like sodium hydroxide to form an intermediate.

Piperazine Derivative Addition: The intermediate is then reacted with 1-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling Up: Adjusting reaction conditions for large-scale production.

Purification: Using techniques like recrystallization, column chromatography, or HPLC to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinones or other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoid derivatives.

Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various flavonoid derivatives with potential biological activities.

Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology

Antioxidant Activity: The compound exhibits strong antioxidant properties, making it useful in studies related to oxidative stress and aging.

Anti-inflammatory Activity: It has been shown to reduce inflammation in various biological models.

Medicine

Anticancer Activity: The compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cells.

Neuroprotective Effects: It may offer neuroprotective effects in models of neurodegenerative diseases.

Industry

Pharmaceuticals: The compound can be used in the development of new drugs targeting various diseases.

Cosmetics: Due to its antioxidant properties, it can be incorporated into cosmetic formulations to protect the skin from oxidative damage.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.

Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways like PI3K/Akt.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituents at positions 3, 7, and 8 of the chromen-4-one core. Key comparisons include:

Key Observations :

- Position 3 Modifications: The 4-methoxyphenyl group in the target compound balances lipophilicity and electronic effects.

- Piperazine Side Chain :

Pharmacological Implications

- Antimicrobial Activity : Piperazine-containing analogs (e.g., ) show enhanced activity against bacterial and fungal targets due to improved membrane penetration.

- Kinase Inhibition : Compounds with purine-linked piperazines () or trifluoromethyl groups () exhibit potent kinase inhibitory effects, likely due to hydrophobic interactions in ATP-binding pockets.

- Solubility-Bioavailability Trade-offs : The target compound’s hydroxyethyl-piperazine group likely improves aqueous solubility over methylpiperazine analogs (), but may reduce blood-brain barrier permeability.

Biological Activity

7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one, often referred to as a chromenone derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, including a chromenone core, a piperazine moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 380.4 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromenone Core : This is achieved through the condensation of salicylaldehyde with an appropriate β-ketoester.

- Introduction of the Phenyl Group : A Friedel-Crafts acylation reaction is employed using phenylacetyl chloride and a Lewis acid catalyst.

- Attachment of the Piperazine Moiety : This is done via nucleophilic substitution with 1-(2-hydroxyethyl)piperazine under basic conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of chromenone derivatives, including those related to this compound. For example, compounds containing similar structural motifs have shown significant activity against various pathogenic bacteria and fungi.

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 0.0625 |

| Klebsiella pneumoniae | 20 | 0.125 |

| Pseudomonas aeruginosa | 22 | Not specified |

These findings suggest that modifications in the structure can enhance the biological activity against resistant strains .

Anticancer Activity

The anticancer properties of similar chromenone compounds have also been investigated. A study demonstrated that derivatives with a piperazine moiety exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation.

Case Study : A specific derivative showed:

- IC50 values : 15 µM against A549 cells

- Mechanism : Induction of apoptosis through mitochondrial pathway activation .

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives is closely linked to their structural characteristics. Key factors influencing activity include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.